trans-EKODE-(E)-Ib
trans-EKODE-(E)-Ib
During oxidative stress, the abundant unsaturated fatty acid linoleic acid undergoes lipid peroxidation to produce α,β-unsaturated epoxy-keto-octadecenoic acids (EKODEs). Nonenzymatic autooxidation of linoleic acid generates six major EKODE isomers, which differ from one another in the positioning and the orientation of the epoxy group relative to the keto moiety. trans-EKODE-(E)-Ib is a biologically active peroxidation product of linoleic acid that is characterized, structurally, by having a trans carbon-carbon double bond between the 9-keto and 12,13-epoxy groups. It activates an antioxidant response element (ARE) in neuronal cells and induces the expression of ARE-regulated cytoprotective genes like NQO1. This EKODE also stimulates the synthesis of aldosterone and corticosterone in adrenal cells when supplied at 1-5 μM. This effect appears to be mediated by a rise in intracellular calcium.
Brand Name:
Vulcanchem
CAS No.:
478931-82-7
VCID:
VC0023821
InChI:
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+
SMILES:
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O
Molecular Formula:
C18H30O4
Molecular Weight:
310.4 g/mol
trans-EKODE-(E)-Ib
CAS No.: 478931-82-7
Reference Standards
VCID: VC0023821
Molecular Formula: C18H30O4
Molecular Weight: 310.4 g/mol
CAS No. | 478931-82-7 |
---|---|
Product Name | trans-EKODE-(E)-Ib |
Molecular Formula | C18H30O4 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
Standard InChI | InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+ |
Standard InChIKey | RCMABBHQYMBYKV-BUHFOSPRSA-N |
Isomeric SMILES | CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O |
SMILES | CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |
Canonical SMILES | CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |
Physical Description | Solid |
Description | During oxidative stress, the abundant unsaturated fatty acid linoleic acid undergoes lipid peroxidation to produce α,β-unsaturated epoxy-keto-octadecenoic acids (EKODEs). Nonenzymatic autooxidation of linoleic acid generates six major EKODE isomers, which differ from one another in the positioning and the orientation of the epoxy group relative to the keto moiety. trans-EKODE-(E)-Ib is a biologically active peroxidation product of linoleic acid that is characterized, structurally, by having a trans carbon-carbon double bond between the 9-keto and 12,13-epoxy groups. It activates an antioxidant response element (ARE) in neuronal cells and induces the expression of ARE-regulated cytoprotective genes like NQO1. This EKODE also stimulates the synthesis of aldosterone and corticosterone in adrenal cells when supplied at 1-5 μM. This effect appears to be mediated by a rise in intracellular calcium. |
Synonyms | 12,13-epoxy-11-oxo-9-octadecenoic acid EPOODA trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid |
Reference | 1.Wang, R.,Kern, J.T.,Goodfriend, T.L., et al. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids 81, 53-59 (2009). |
PubChem Compound | 5283007 |
Last Modified | Nov 11 2021 |
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